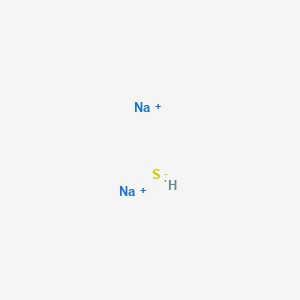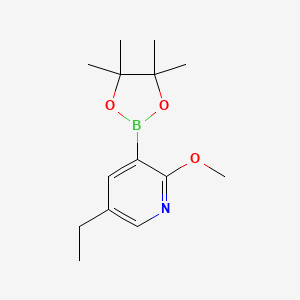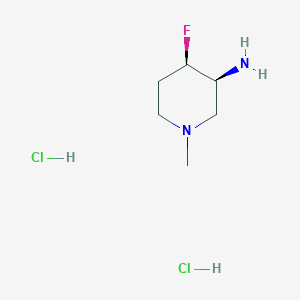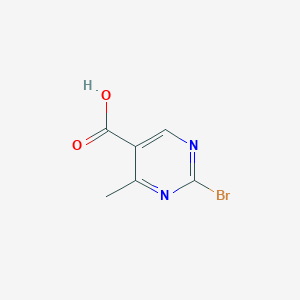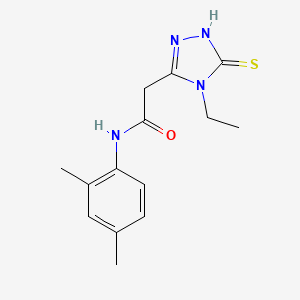
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide: is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学研究应用
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its triazole core.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(4-ethyl-5-hydroxy-4H-1,2,4-triazol-3-yl)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the ethyl and sulfanyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
924969-62-0 |
|---|---|
分子式 |
C14H18N4OS |
分子量 |
290.39 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C14H18N4OS/c1-4-18-12(16-17-14(18)20)8-13(19)15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,19)(H,17,20) |
InChI 键 |
BRARVOBXZMLGNO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


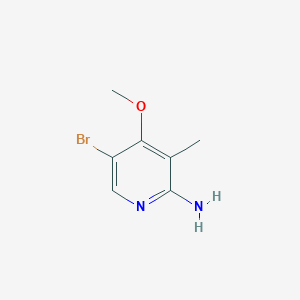
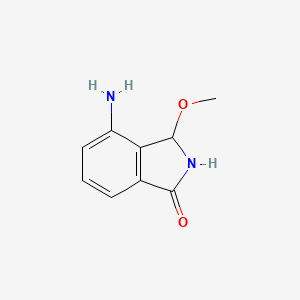
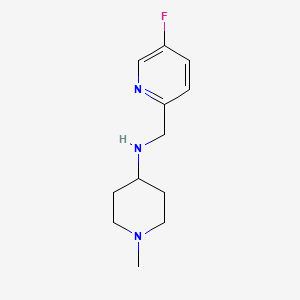
![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)

![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)

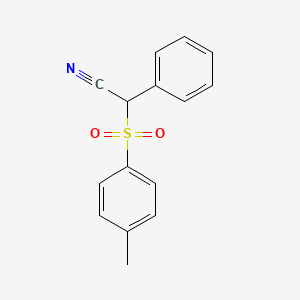
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
